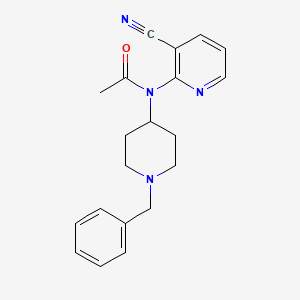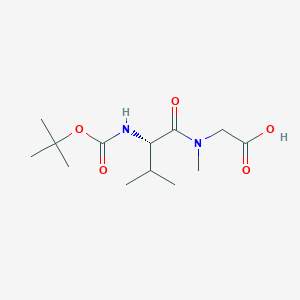
N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, providing stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine typically involves the reaction of L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile . The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
化学反应分析
Types of Reactions
N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol
Substitution: AlCl3 or TMSI followed by methanolysis.
Major Products
The major product formed from the deprotection of this compound is the free amine, which can be further utilized in various synthetic applications .
科学研究应用
N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine is widely used in:
Organic Synthesis: As a protecting group for amines in multistep synthetic processes.
Peptide Synthesis: Protecting amino groups during peptide bond formation.
Medicinal Chemistry: Used in the synthesis of medicinally active compounds, such as dual inhibitors of IDO1 and DNA Pol gamma.
作用机制
The mechanism of action for N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during synthetic transformations and can be selectively removed under acidic conditions . The electrophilic character of oxalyl chloride is often utilized in the deprotection strategy .
相似化合物的比较
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-leucine
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Uniqueness
N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine is unique due to its specific structure, which includes the valine residue and the N-methylglycine moiety. This combination provides distinct steric and electronic properties, making it suitable for specific synthetic applications .
属性
CAS 编号 |
922503-35-3 |
|---|---|
分子式 |
C13H24N2O5 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
2-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)10(11(18)15(6)7-9(16)17)14-12(19)20-13(3,4)5/h8,10H,7H2,1-6H3,(H,14,19)(H,16,17)/t10-/m0/s1 |
InChI 键 |
OCKXAFZRWCJVHS-JTQLQIEISA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
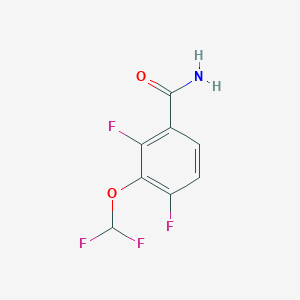
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)

![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)

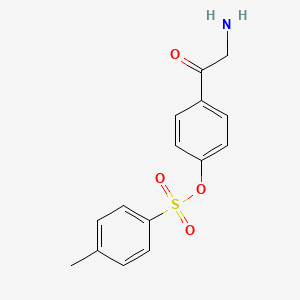


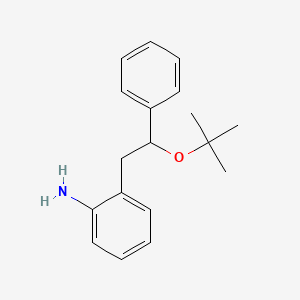
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
